molecular formula C5H5BrN2O B1532528 6-(bromomethyl)-2,3-dihydropyridazin-3-one CAS No. 1263413-86-0

6-(bromomethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1532528
CAS No.: 1263413-86-0
M. Wt: 189.01 g/mol
InChI Key: UUQLDQHWBWAMIA-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a bromomethyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2,3-dihydropyridazin-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,3-dihydropyridazin-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the 6-position of the dihydropyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and concentration of reagents can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of carbonyl or carboxyl groups.

    Reduction Reactions: Reduction of the dihydropyridazinone ring can lead to the formation of tetrahydropyridazinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Formation of various substituted pyridazinone derivatives.

    Oxidation Reactions: Formation of carbonyl or carboxyl derivatives.

    Reduction Reactions: Formation of tetrahydropyridazinone derivatives.

Scientific Research Applications

6-(Bromomethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound can serve as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophilic site, facilitating interactions with nucleophilic residues in biological molecules. The dihydropyridazinone ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Chloromethyl)-2,3-dihydropyridazin-3-one
  • 6-(Hydroxymethyl)-2,3-dihydropyridazin-3-one
  • 6-(Methyl)-2,3-dihydropyridazin-3-one

Uniqueness

6-(Bromomethyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the bromomethyl group can participate in various cross-coupling reactions, expanding the compound’s utility in synthetic chemistry.

Properties

IUPAC Name

3-(bromomethyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQLDQHWBWAMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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